molecular formula C36H20 B14690099 nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene CAS No. 31541-10-3

nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene

Cat. No.: B14690099
CAS No.: 31541-10-3
M. Wt: 452.5 g/mol
InChI Key: FPGVNXHJDAMCCI-UHFFFAOYSA-N
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Description

Nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene is a highly complex polycyclic aromatic hydrocarbon. These types of compounds are characterized by multiple interconnected aromatic rings, which contribute to their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex polycyclic aromatic hydrocarbons typically involves multiple steps, including cyclization reactions, aromatic substitutions, and various coupling reactions. Specific reaction conditions would depend on the starting materials and desired intermediates.

Industrial Production Methods

Industrial production of complex polycyclic aromatic hydrocarbons often involves high-temperature reactions and the use of catalysts to facilitate the formation of the desired polycyclic structures. The exact methods would vary based on the specific compound and its intended use.

Chemical Reactions Analysis

Types of Reactions

Polycyclic aromatic hydrocarbons can undergo a variety of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.

    Substitution: Aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are often used.

    Substitution: Reagents like halogens, nitric acid, and sulfuric acid are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

Biology and Medicine

Some polycyclic aromatic hydrocarbons have been investigated for their biological activity, including potential anticancer properties. many are also known to be carcinogenic and are studied for their impact on human health.

Industry

In industry, these compounds are used as precursors for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of polycyclic aromatic hydrocarbons often involves interactions with cellular components, such as DNA, leading to mutagenic and carcinogenic effects. The exact molecular targets and pathways can vary depending on the specific compound.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.

    Anthracene: Consists of three fused benzene rings.

    Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon with five fused rings.

Uniqueness

Nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene is unique due to its highly complex structure, which likely imparts distinct chemical and physical properties compared to simpler polycyclic aromatic hydrocarbons.

Properties

CAS No.

31541-10-3

Molecular Formula

C36H20

Molecular Weight

452.5 g/mol

IUPAC Name

nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene

InChI

InChI=1S/C36H20/c1-2-10-22-18-32-31(17-21(22)9-1)33-25-13-5-3-11-23(25)19-29-27-15-7-8-16-28(27)30-20-24-12-4-6-14-26(24)34(32)36(30)35(29)33/h1-20H

InChI Key

FPGVNXHJDAMCCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=CC6=CC=CC=C64)C7=CC=CC=C7C8=CC9=CC=CC=C9C3=C85

Origin of Product

United States

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